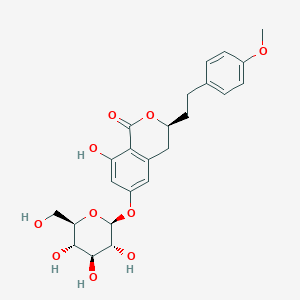

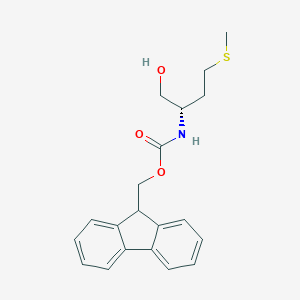

![molecular formula C7H13NO3S2 B164452 (2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid CAS No. 130999-94-9](/img/structure/B164452.png)

(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid, also known as Methionine sulfoximine (MSO), is a naturally occurring amino acid derivative that has been used extensively in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine in the body.

Mechanism of Action

MSO acts as a potent inhibitor of glutamine synthetase by binding to the active site of the enzyme and blocking its activity. This inhibition leads to a decrease in the levels of glutamine in the body, which can have a range of effects on cellular metabolism and function.

Biochemical and Physiological Effects:

MSO has been shown to have a range of biochemical and physiological effects in various cell types and organisms. Inhibition of glutamine synthetase by MSO can lead to a decrease in the levels of glutamine in the body, which can affect the synthesis of various metabolites, including nucleotides, amino acids, and neurotransmitters. MSO has also been shown to have neurotoxic effects, leading to the accumulation of glutamate in the brain and the activation of excitotoxic pathways.

Advantages and Limitations for Lab Experiments

MSO is a potent inhibitor of glutamine synthetase and has been used extensively in scientific research as a tool to study the role of this enzyme in various biological processes. However, MSO has some limitations in lab experiments, including its toxicity and potential off-target effects. Additionally, MSO can be unstable in solution, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on MSO and its role in cellular metabolism and function. One area of interest is the development of more stable and less toxic analogs of MSO that can be used in experimental settings. Additionally, there is a need for further research on the specific effects of MSO inhibition on various cell types and in different physiological contexts. Finally, the development of new techniques for studying the role of glutamine synthetase in cellular metabolism and function will continue to be an area of active research in the coming years.

Synthesis Methods

MSO can be synthesized through the reaction of methionine with hydrogen peroxide in the presence of sulfuric acid. This reaction yields methionine sulfoxide, which can be reduced to MSO using sodium borohydride.

Scientific Research Applications

MSO has been used extensively in scientific research as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is an essential enzyme that catalyzes the conversion of glutamate to glutamine in the body. This process is critical for maintaining nitrogen balance and is involved in many metabolic pathways, including the synthesis of neurotransmitters, nucleotides, and amino acids.

properties

CAS RN |

130999-94-9 |

|---|---|

Product Name |

(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |

Molecular Formula |

C7H13NO3S2 |

Molecular Weight |

223.3 g/mol |

IUPAC Name |

(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1 |

InChI Key |

VUAFHZCUKUDDBC-SCSAIBSYSA-N |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](CS)C(=O)O)S |

SMILES |

CC(C)(C(=O)NC(CS)C(=O)O)S |

Canonical SMILES |

CC(C)(C(=O)NC(CS)C(=O)O)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)